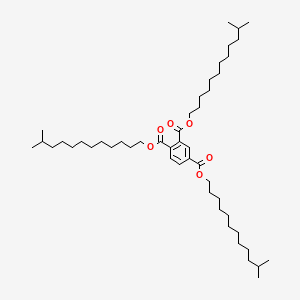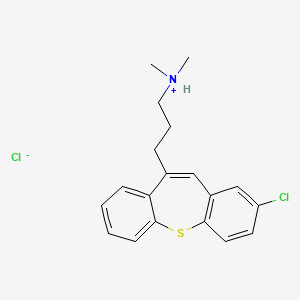
2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride is a chemical compound known for its significant pharmacological properties It is a member of the dibenzo(b,f)thiepin class of compounds, which are characterized by their tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-chlorodiphenyl sulfide with 3-dimethylaminopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to form the intermediate product, which is then cyclized using a suitable cyclizing agent to yield the final compound.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding reduced forms of the compound.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride involves its interaction with specific molecular targets in the body. It acts as an antagonist at dopamine receptors, particularly the D2 receptor, which is associated with its neuroleptic effects . Additionally, it may interact with other receptors and enzymes, contributing to its overall pharmacological profile.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another member of the dibenzo(b,f)thiepin class, known for its antipsychotic properties.
Zotepine: A neuroleptic drug with a similar tricyclic structure.
Uniqueness
2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride is unique due to its specific substitution pattern and the presence of the dimethylaminopropyl group, which imparts distinct pharmacological properties. Its ability to inhibit viral replication and its potential use in treating psychiatric disorders set it apart from other similar compounds.
特性
CAS番号 |
62675-00-7 |
|---|---|
分子式 |
C19H21Cl2NS |
分子量 |
366.3 g/mol |
IUPAC名 |
3-(3-chlorobenzo[b][1]benzothiepin-6-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H20ClNS.ClH/c1-21(2)11-5-6-14-12-15-13-16(20)9-10-18(15)22-19-8-4-3-7-17(14)19;/h3-4,7-10,12-13H,5-6,11H2,1-2H3;1H |
InChIキー |
STNHOXQJEGBBOJ-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCCC1=CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C31.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


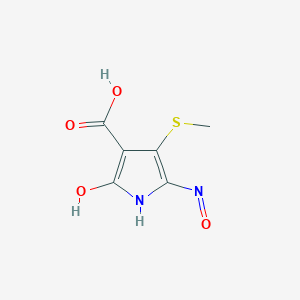
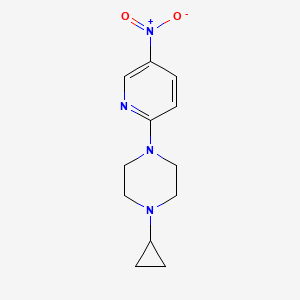
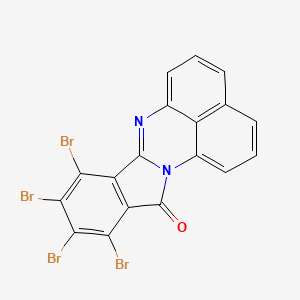

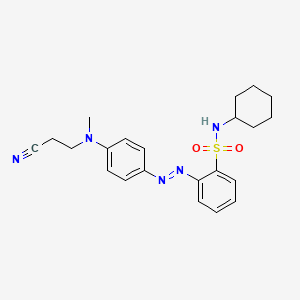


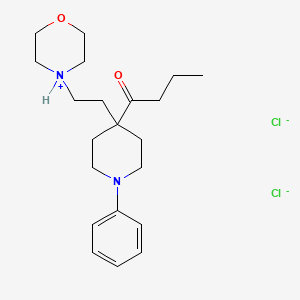


![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride](/img/structure/B13755513.png)
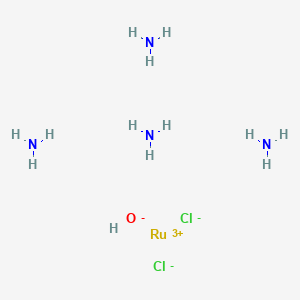
![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
